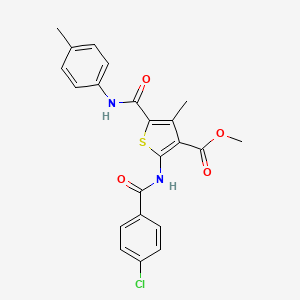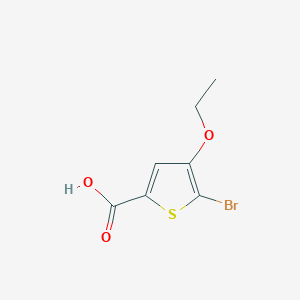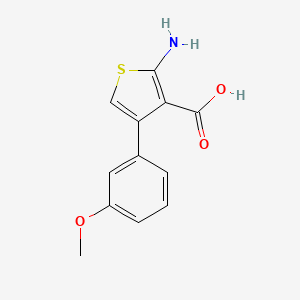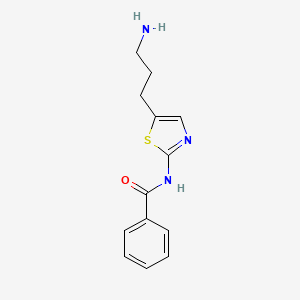![molecular formula C10H16Cl3NO5S B15090823 Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)
Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside is a vital compound known for its ability to inhibit specific enzymes and pathways that are critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. This compound belongs to the class of monosaccharides and has a molecular formula of C10H16Cl3NO5S with a molecular weight of 368.66 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside typically involves the reaction of 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside with ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. The process involves the use of cleanroom environments with varying classes from 100 to 100,000 to maintain the quality and safety of the product. The production capacity can range from kilograms to metric tons, ensuring a consistent supply for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with additional hydrogen atoms.
Applications De Recherche Scientifique
Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.
Biology: It is used to study the inhibition of specific enzymes and pathways in biological systems.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside involves the inhibition of specific enzymes and pathways that are critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal functioning of the pathways involved, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-deoxy-1-thio-2-[(trichloroacetyl)amino]-b-D-glucopyranoside
- Ethyl 2-deoxy-1-thio-2-[(trichloroacetyl)amino]-b-D-glycero-hexopyranoside
Uniqueness
Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside is unique due to its specific inhibitory effects on enzymes and pathways critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H16Cl3NO5S |
|---|---|
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18) |
Clé InChI |
CISXTWBKOOCPCX-UHFFFAOYSA-N |
SMILES canonique |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)








![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)


